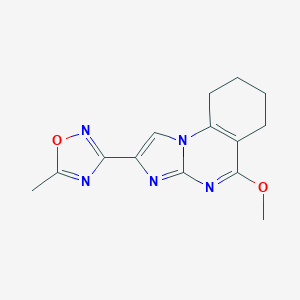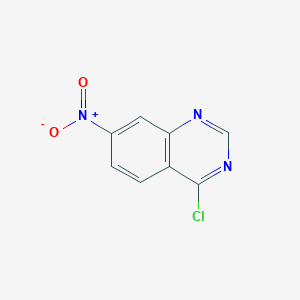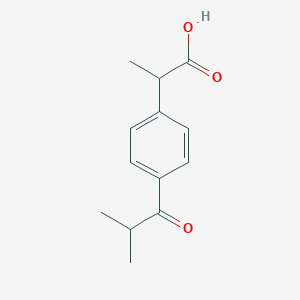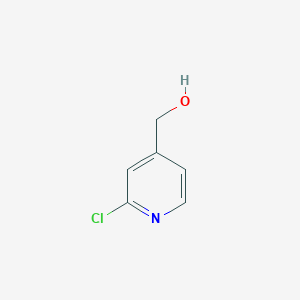
(2-Chloropyridin-4-yl)methanol
概要
説明
Synthesis Analysis
The synthesis of (2-Chloropyridin-4-yl)methanol and related compounds involves innovative methods aimed at improving efficiency, yield, and environmental friendliness. For example, whole-cell biocatalytic synthesis has been applied for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, achieving high yields and enantiomeric excess in significantly reduced time compared to traditional methods (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related chloropyridinyl methanol compounds has been extensively studied, revealing intricate details about their crystalline forms. For instance, X-ray diffraction studies have confirmed the monoclinic space group and detailed intermolecular hydrogen bonding in compounds with close structural resemblance (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research into the chemical reactions involving (2-Chloropyridin-4-yl)methanol and its analogs highlights their reactivity and potential for further functionalization. Hybrid organic-inorganic chlorozincate and molecular zinc complexes, for instance, exhibit serendipitous oxidative cyclization, demonstrating the compound's versatility in forming complex structures with interesting photophysical properties (Buvaylo et al., 2015).
Physical Properties Analysis
The physical properties of (2-Chloropyridin-4-yl)methanol derivatives, such as solubility and lipophilicity, have been examined, with findings indicating that modifications to the pyrrolidine ring can significantly alter these characteristics. For example, 2,4-Methanopyrrolidines exhibit improved water solubility and reduced lipophilicity, important for bioactive molecule design (Levterov et al., 2018).
Chemical Properties Analysis
The chemical properties of (2-Chloropyridin-4-yl)methanol and its analogs are characterized by their reactivity and the formation of diverse molecular structures. Studies have highlighted their potential in forming hydrogen bonds and anion–π interactions, contributing to unusual magnetic behavior and structural diversity (Yong et al., 2013).
科学的研究の応用
- It is available from several suppliers including Thermo Scientific and Fisher Scientific .
- The compound is off-white to pale yellow in color and comes in a solid form .
- It has a molecular formula of C6H6ClNO .
- The compound is also known by several synonyms, including 2-chloropyridin-4-yl methanol, 2-chloropyridine-4-methanol, and 2-chloro-4-hydroxymethyl pyridine .
Safety And Hazards
“(2-Chloro-4-pyridinyl)methanol” may cause respiratory irritation . It is harmful in contact with skin, if inhaled, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with skin, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
(2-chloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVPFLXGOBESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427672 | |
| Record name | (2-chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanol | |
CAS RN |
100704-10-7 | |
| Record name | (2-chloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
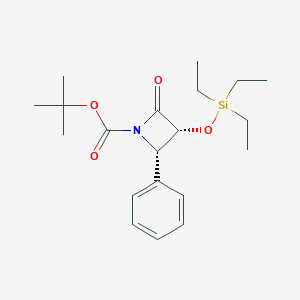
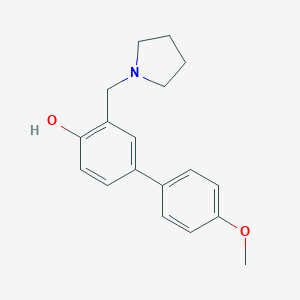
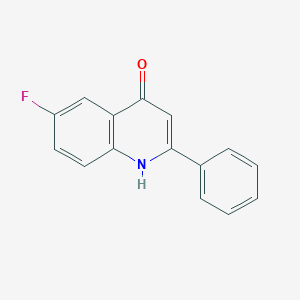
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
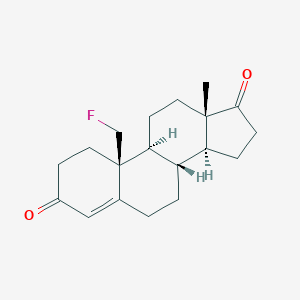
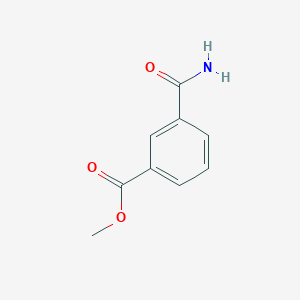
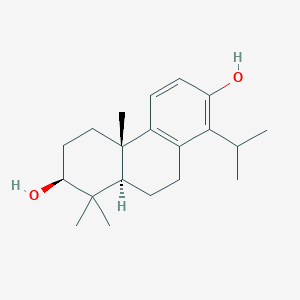
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
